5-Iodo-1-(2',3',5'-tri-o-acetyl--d-ribofuranosyl)-imidazo-4-carbonitrile
CAS No.:
Cat. No.: VC20234035
Molecular Formula: C15H16IN3O7
Molecular Weight: 477.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16IN3O7 |
|---|---|
| Molecular Weight | 477.21 g/mol |
| IUPAC Name | [3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3 |
| Standard InChI Key | ZCKJMOSDZVYMCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
5-Iodo-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile is a derivative of β-D-ribofuranose, where the hydroxyl groups at the 2', 3', and 5' positions are acetylated. The imidazole ring at the 1-position of the sugar is substituted with an iodine atom at C5 and a cyano group at C4. Its molecular formula is C₁₅H₁₆IN₃O₇, with a molecular weight of 477.21 g/mol and an exact mass of 477.003 g/mol . The IUPAC name, [3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate, reflects its acetyl-protected ribose and substituted heterocycle.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 59354-00-6 |
| Molecular Formula | C₁₅H₁₆IN₃O₇ |
| Molecular Weight | 477.21 g/mol |
| Exact Mass | 477.003 g/mol |
| Topological Polar Surface Area | 129.74 Ų |
| LogP (Partition Coefficient) | 0.683 |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C |
The compound’s moderate LogP value suggests balanced lipophilicity, which may influence its bioavailability and membrane permeability . The acetyl groups enhance stability during synthesis but are typically hydrolyzed in biological systems to expose reactive hydroxyl groups .
Synthetic Pathways and Optimization
The synthesis of this compound involves sequential protection, coupling, and functionalization steps. A seminal method from Yamasa Shoyu Kabushiki Kaisha and Sumitomo Pharmaceuticals (US5059590 A1) outlines the following approach :
-
Ribose Protection: β-D-ribofuranose is acetylated at the 2', 3', and 5' positions using acetic anhydride under acidic conditions to yield 2',3',5'-tri-O-acetyl-β-D-ribofuranose.
-
Imidazole Coupling: The protected ribose is coupled with a pre-functionalized imidazole precursor. Nitroalkane-activated cyclization, as described in analogous imidazo[1,5-a]pyridine syntheses, may facilitate ring formation .
-
Iodination: Electrophilic iodination at the C5 position of the imidazole ring is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.
-
Cyano Group Introduction: A cyano group is introduced at C4 via nucleophilic substitution or palladium-catalyzed cyanation.
Minakawa et al. reported a yield of ~72% for this compound using optimized conditions (Journal of Medicinal Chemistry, 1991) . Key challenges include regioselective iodination and avoiding deprotection of acetyl groups during later stages.
Structural and Spectroscopic Analysis
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 477.003 (calculated for C₁₅H₁₆IN₃O₇) . Fragmentation patterns reveal sequential loss of acetyl groups (-60 amu each) and the iodine atom (-127 amu).
Limitations and Challenges
-
Stability Issues: Acetyl groups are prone to hydrolysis in aqueous or basic conditions, necessitating careful storage (anhydrous, -20°C).
-
Toxicity Concerns: Iodinated compounds may interfere with thyroid function or cause oxidative stress in vivo .
-
Synthetic Complexity: Low yields (~68–72%) and multiple purification steps hinder large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume